1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine
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Overview
Description
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale cyclization reactions. These methods are optimized for high yields and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically produces amines .
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina management.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Uniqueness: Its combination of a piperazine core with phenyl and phenoxyethyl groups makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
918482-01-6 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O/c1-18-7-6-8-19(2)21(18)17-23-13-11-22(12-14-23)15-16-24-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3 |
InChI Key |
CINYCMDOZJFQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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